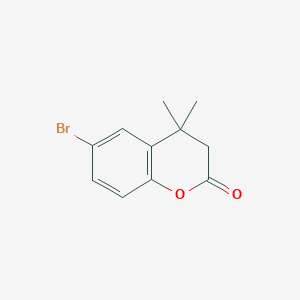

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

概要

説明

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- is a chemical compound belonging to the benzopyran family. It is a heterocyclic compound, which is a type of organic compound that contains a ring of atoms composed of at least three different elements. This compound has a wide range of applications in the fields of medicine, agriculture, and research. It has been studied extensively for its potential to act as a therapeutic agent and as a tool in scientific research.

科学的研究の応用

I have conducted searches to find specific scientific research applications for 6-Bromo-4,4-dimethylchroman-2-one, but the available information is limited. Here’s a general analysis based on the current search results:

Synthesis Methodology

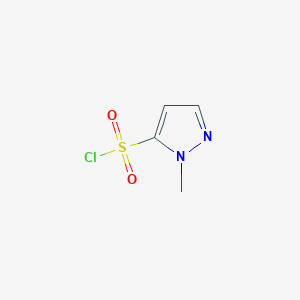

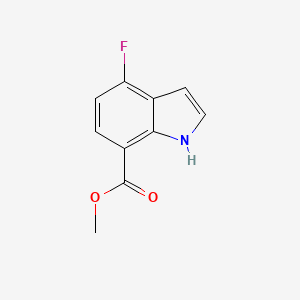

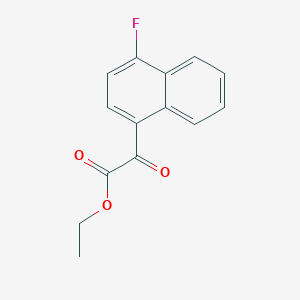

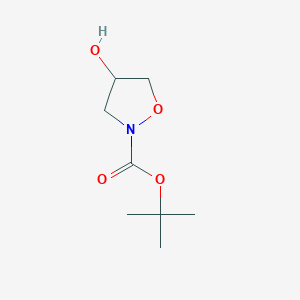

One notable application of this compound is in the field of synthetic organic chemistry . It has been reported that a one-pot synthesis method from bromobenzene involving chlorosulfonation, reduction, etherization, and cyclization has been optimized. This method is significant because it uses byproducts from the first two steps as a catalyst in the third step, making it a low consumption and low pollution approach .

Regulatory Compliance

Another application is in regulatory compliance for pharmaceuticals. The compound can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production .

作用機序

特性

IUPAC Name |

6-bromo-4,4-dimethyl-3H-chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEGAKQYQYQIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626570 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164012-31-1 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)